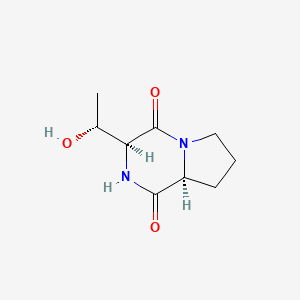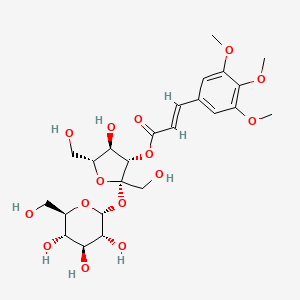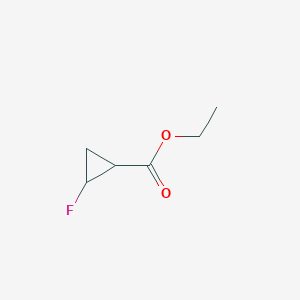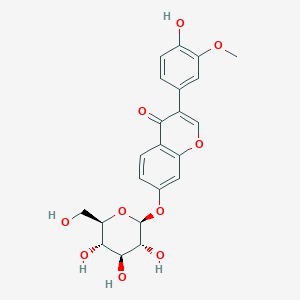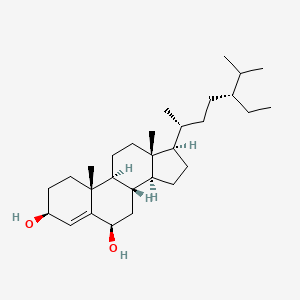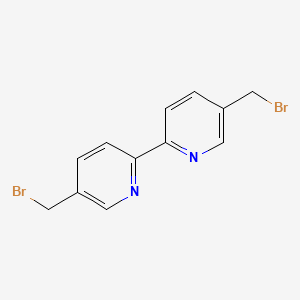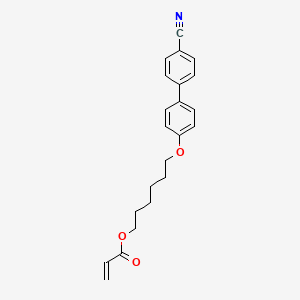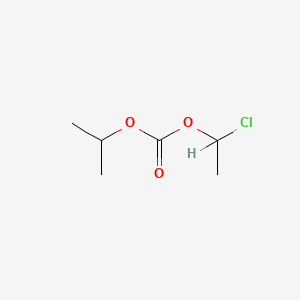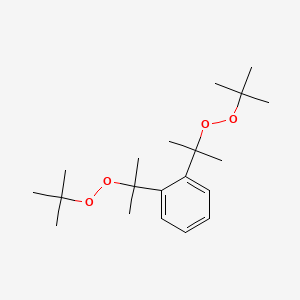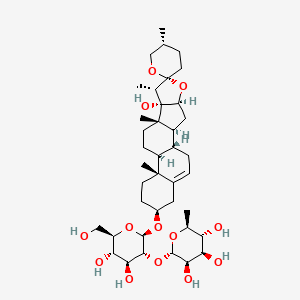
Melilotigenin C
Overview
Description
Melilotigenin C is a natural triterpenoid found in the herbs of Melilotus messanensis . It belongs to the category of natural compounds and the chemical family of triterpenoids . The molecular formula of Melilotigenin C is C30H48O3 .
Molecular Structure Analysis
The molecular weight of Melilotigenin C is 456.7 . Its structure is classified under others and its initial source is plants from the Leguminosae family, specifically Erythrina stricta Roxb .Physical And Chemical Properties Analysis
Melilotigenin C appears as a powder . Its melting point, boiling point, and density are not explicitly mentioned in the available resources.Scientific Research Applications
Source and Isolation
Melilotigenin C can be isolated from the genus Erythrina . Erythrina is a genus of flowering plants in the pea family, Fabaceae. It contains about 130 species, which are distributed in tropical and subtropical regions worldwide .
Anti-Plasmodial Activity
Melilotigenin C has been used in research for its anti-plasmodial activity . Plasmodium is a genus of parasitic protozoa, many of which cause malaria in their hosts. The anti-plasmodial activity of Melilotigenin C could potentially contribute to the development of new treatments for malaria .
Anti-Mycobacterial Activity
Another significant application of Melilotigenin C is its anti-mycobacterial activity . Mycobacteria are a type of germ that causes diseases such as tuberculosis and leprosy. The anti-mycobacterial properties of Melilotigenin C could be beneficial in the creation of new drugs to combat these diseases .
Cytotoxicity
Melilotigenin C has been studied for its cytotoxic properties . Cytotoxicity is the quality of being toxic to cells. Compounds with cytotoxic properties are often used in cancer treatments to kill cancer cells .
Medicinal Applications
Melilotigenin C is found in Melilotus officinalis , a legume species native to Persia and India, and naturalized in North America, Africa, and Australia . The plant is held in high esteem for its medicinal properties. Its fruits are considered suppurative, slightly astringent, and used as plaster to resolve tumors and cold swellings .
Anti-Inflammatory and Antioxidant Properties
The plant containing Melilotigenin C is described as anti-inflammatory, analgesic, diuretic, and emmenagogue . It contains flavonoids and phenolic compounds with iron-chelating and antioxidant properties . An extract of the plant containing 0.25% coumarin produced an anti-inflammatory effect on turpentine oil-induced inflammation in rabbits, and a methanol extract exhibited significant antioxidant activity and chelated iron overload in rats .
Potential in Reducing Lymphedema
Treatment with a coumarin extract for six months was effective in 79% of Italian patients in reducing lymphedema post-lymphadenectomy due to breast cancer . This suggests that Melilotigenin C, being a part of the same plant extract, may have potential applications in the treatment of lymphedema .
Chronic Venous Insufficiency
The plant extract containing Melilotigenin C has also been tested in combination with other drugs for patients with chronic venous insufficiency . Chronic venous insufficiency is a condition where the veins cannot pump enough blood back to the heart. This suggests another potential medicinal application of Melilotigenin C .
Mechanism of Action
Target of Action
Melilotigenin C is a compound that can be isolated from the genus Erythrina . It has been used for research on antiplasmodial activity, antimycobacterial activity, and cytotoxicity . .
Mode of Action
Its antiplasmodial, antimycobacterial, and cytotoxic activities suggest that it may interact with specific targets in these organisms or cells to exert its effects .
Biochemical Pathways
Given its reported biological activities, it is likely that it impacts pathways related to plasmodial life cycle, mycobacterial survival, or cellular viability .
Result of Action
Melilotigenin C has been reported to exhibit antiplasmodial, antimycobacterial, and cytotoxic activities . This suggests that it may inhibit the growth of Plasmodium species (the parasites that cause malaria), Mycobacterium species (the bacteria that cause diseases like tuberculosis), and potentially have toxic effects on certain cell types .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,24,31,33H,9-18H2,1-7H3/t20-,21+,22+,24+,26+,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSKGAAIGRYCEP-SDDNWOMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Melilotigenin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



